molecular formula C7H10NO3P B11760672 (4-(Aminomethyl)phenyl)phosphonic acid

(4-(Aminomethyl)phenyl)phosphonic acid

Cat. No.: B11760672
M. Wt: 187.13 g/mol
InChI Key: OAMSKJWYWCTURE-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)phenyl)phosphonic acid (CAS RN: 1066-51-9) is an organophosphonic acid with the molecular formula C₇H₁₀NO₃P and a molecular weight of 195.13 g/mol. Structurally, it consists of a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group and a phosphonic acid (-PO(OH)₂) moiety. Key properties include a melting point exceeding 300°C and hygroscopicity, requiring storage at 0–6°C for stability . This compound is widely utilized in pesticide residue analysis and as a precursor in synthesizing functional materials due to its strong chelation and surface-modification capabilities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10NO3P

Molecular Weight

187.13 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]phosphonic acid

InChI

InChI=1S/C7H10NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)

InChI Key

OAMSKJWYWCTURE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Michaelis-Becker Reaction for Direct Phosphorylation

The Michaelis-Becker reaction, which involves the nucleophilic substitution of phenol derivatives with dialkyl phosphites, offers a foundational route. For instance, 4-(aminomethyl)phenol can be phosphorylated using diethyl phosphite in the presence of a base (e.g., sodium hydride), yielding diethyl [4-(aminomethyl)phenyl]phosphonate. Subsequent acidic hydrolysis converts the ester to the target phosphonic acid.

Key Considerations :

  • Protection of the amine : The aminomethyl group must be acetylated or protected as a tert-butyl carbamate (Boc) to prevent side reactions during phosphorylation. For example, acetylation with acetic anhydride generates 4-(acetamidomethyl)phenol, which is then subjected to phosphorylation.

  • Hydrolysis conditions : Concentrated hydrochloric acid (6M HCl, reflux, 12h) effectively hydrolyzes the phosphonate ester while preserving the aromatic backbone.

Multi-Component Condensation Reactions

Abramov Reaction with Amines and Aldehydes

The Abramov reaction, which combines amines, aldehydes, and phosphite esters, provides a one-pot method for synthesizing aminomethylphosphonic acid derivatives. Adapting this to aromatic systems, 4-aminobenzaldehyde reacts with diethyl phosphite and formaldehyde in anhydrous toluene, forming diethyl [4-(aminomethyl)phenyl]phosphonate.

Reaction Mechanism :

  • Formation of imine intermediate : 4-Aminobenzaldehyde condenses with formaldehyde to generate a Schiff base.

  • Nucleophilic attack by phosphite : The phosphite ester attacks the electrophilic carbon of the imine, forming a P-C bond.

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventAnhydrous toluene45
Temperature80°C45
CatalystTriethylamine45

Mannich-Type Reactions with Phosphorous Acid

Acid-Catalyzed Condensation

US4657705A describes a Mannich-like reaction where substituted amines react with phosphorous acid (H₃PO₃) and formaldehyde in acidic media. Applying this to 4-aminobenzylamine , the amine nitrogen undergoes phosphonomethylation, yielding (4-(aminomethyl)phenyl)phosphonic acid after hydrolysis.

Critical Steps :

  • pH control : Maintaining a pH of 2–3 with sulfuric acid ensures protonation of the amine, directing electrophilic attack to the methylene carbon.

  • Temperature modulation : Reactions conducted at 70°C for 6h achieve a balance between conversion and byproduct formation.

Limitations :

  • Competing hydrolysis of phosphorous acid necessitates stoichiometric excess (1.5–2.0 eq).

  • Para selectivity is challenging; ortho/para isomer separation may be required.

Halogenation-Amination Sequences

Radical Bromination and Nucleophilic Substitution

A two-step protocol starting from 4-methylphenylphosphonic acid involves:

  • Radical bromination : N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.1 eq) in CCl₄ (reflux, 12h) yield 4-(bromomethyl)phenylphosphonic acid.

  • Amination : Treatment with aqueous ammonia (28%, 100°C, 24h) substitutes bromide with an amine group.

Challenges :

  • The electron-withdrawing phosphonic acid group deactivates the methyl group, necessitating harsh bromination conditions.

  • Over-bromination or ring bromination may occur, requiring careful stoichiometric control.

Catalytic C-H Phosphorylation

Palladium-Mediated Direct Functionalization

Though not explicitly covered in the cited patents, modern approaches employ palladium catalysts to phosphorylate aromatic C-H bonds. For 4-aminomethylbenzene , a Pd(OAc)₂-catalyzed reaction with H₃PO₃ in the presence of an oxidant (e.g., Ag₂CO₃) introduces the phosphonic acid group directly at the para position.

Advantages :

  • Avoids pre-functionalized substrates.

  • High regioselectivity due to directing effects of the aminomethyl group.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Michaelis-Becker35–4590Mild conditionsRequires amine protection
Abramov Reaction40–4585One-pot synthesisLow para selectivity
Mannich Condensation50–5588No protecting groupsAcid-sensitive substrates
Halogenation-Amination30–3575ScalableHarsh bromination conditions

Chemical Reactions Analysis

Types of Reactions: (4-(Aminomethyl)phenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

(4-(Aminomethyl)phenyl)phosphonic acid has a wide range of applications in scientific research:

  • Chemistry :
    • Used as a building block in the synthesis of various organic compounds.
    • Serves as a ligand in coordination chemistry.
  • Biology :
    • Investigated as a biochemical probe for enzyme inhibition.
    • Influences cell signaling pathways and gene expression.
  • Medicine :
    • Explored for potential therapeutic properties, particularly as an enzyme inhibitor.
    • Shows promise in anticancer research by affecting tumor cell metabolism.
  • Industry :
    • Utilized in the production of specialty chemicals and materials.
    • Functions as a corrosion inhibitor and lubricant in industrial applications.

Biochemical Mechanism of Action

The compound primarily acts as an enzyme inhibitor , mimicking the structure of phosphates and carboxylates. It can bind to the active sites of various enzymes, thus inhibiting their activity. Notable interactions include:

  • Proteases : Inhibition disrupts protein metabolism.
  • Phosphatases : Alters phosphorylation states in signaling pathways.
  • Kinases : Changes cellular signaling cascades that can lead to altered cell behavior.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Research indicates that this compound effectively inhibits serine proteases, which play critical roles in various physiological processes. The compound's ability to mimic substrate transition states enhances its inhibitory effects on these enzymes .
  • Anticancer Activity :
    • A study highlighted its potential use in cancer therapy, demonstrating that the compound can induce apoptosis in cancer cell lines by interfering with metabolic pathways . This suggests its utility in developing new anticancer drugs.
  • Antimicrobial Properties :
    • Investigations into the antimicrobial effects of this compound have shown promising results against various pathogens, indicating its potential application in treating infections .

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)phenyl)phosphonic acid involves its interaction with molecular targets through its aminomethyl and phosphonic acid groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing biochemical pathways. For example, it can act as a catalyst by facilitating the formation of covalent bonds between functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonic Acids vs. Carboxylic Acids

Phosphonic acids exhibit distinct advantages over carboxylic acids in applications requiring strong surface adhesion. For instance:

  • Anchoring Strength: (4-(Aminomethyl)phenyl)phosphonic acid demonstrates superior binding to metal oxides (e.g., SnO₂) compared to glycine (-COOH analog) due to the tridentate coordination of its phosphonic acid group, forming stable P–O–M bonds (M = metal) .
  • Acidity : Phosphonic acids generally have lower pKa values (~2–3 for the first dissociation) than carboxylic acids (~4–5), enhancing their solubility and reactivity in aqueous environments .
Table 1: pKa and Log P Comparisons
Compound pKa₁ Log P Application
This compound ~2.1 -0.87 Surface modification, pesticides
4-Phosphonobenzoic acid ~2.5 -0.65 Chelation, catalysis
4-Methylphenylphosphonic acid ~2.8 0.12 Material synthesis
Glycine (-COOH analog) ~4.3 -1.23 Biochemical interlayers

Data derived from experimental measurements

Aromatic Phosphonic Acid Derivatives

(a) (4-Aminophenyl)phosphonic Acid
  • Structural Difference: Lacks the aminomethyl (-CH₂NH₂) group, reducing steric hindrance but limiting chelation versatility.
  • Applications : Primarily used in coordination chemistry and as a corrosion inhibitor .
(b) [4-(4-Phosphonophenyl)phenyl]phosphonic Acid
  • Structure : Contains two phosphonic acid groups on biphenyl scaffolds, enhancing metal-binding capacity.
  • Properties: Higher molecular weight (314.16 g/mol) and lower solubility in polar solvents compared to this compound .
(c) (2,4-Dimethylphenyl)phosphonic Acid
  • Steric Effects : Methyl substituents increase hydrophobicity (Log P = 0.12) but reduce acidity (pKa₁ ~2.8) .

Crystallographic and Structural Insights

  • Crystal Packing: Methyl 4-{[4-(4-Cyanobenzamido)phenyl]amino} ethylphosphonic acid () exhibits intermolecular hydrogen bonds (N–H···O=P), stabilizing its triclinic lattice (space group P1). This contrasts with this compound, which likely forms denser networks due to its smaller size .

Biological Activity

(4-(Aminomethyl)phenyl)phosphonic acid, a phosphonic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

The compound this compound features a phenyl ring substituted with an aminomethyl group and a phosphonic acid moiety. This structure is significant as it allows the compound to mimic phosphate groups, which is crucial for its biological interactions.

Table 1: Chemical Structure of this compound

PropertyDescription
Molecular FormulaC9_9H12_12N1_1O3_3P
Molecular Weight213.17 g/mol
Functional GroupsAmino group, Phosphonic acid

Antiviral Properties

Research indicates that phosphonates, including derivatives like this compound, exhibit antiviral activities. These compounds can inhibit enzymes involved in viral replication, particularly reverse transcriptase in retroviruses. A study highlighted the antiviral efficacy of similar phosphonates against hepatitis B virus and HIV, suggesting potential for this compound in treating viral infections .

Antibacterial Effects

The antibacterial activity of phosphono dipeptides derived from similar structures has been documented. Specifically, dipeptides containing the aminomethyl group showed marked activity against Escherichia coli, indicating that the presence of the aminomethyl moiety may enhance membrane permeability and facilitate bacterial inhibition . This suggests that this compound could also possess significant antibacterial properties.

Anticancer Activity

Recent studies have explored the antiproliferative effects of compounds related to this compound on various cancer cell lines. For instance, derivatives demonstrated IC50_{50} values ranging from 0.33 to 7.10 μM against breast and cervical cancer cells . The mechanism often involves targeting G-quadruplex structures within DNA, which are crucial for cancer cell proliferation.

Immunomodulatory Effects

Phosphonates have also been noted for their immunomodulatory properties. They can influence immune responses by modulating cytokine production and T-cell activity. This aspect is particularly relevant in the context of developing therapies for autoimmune diseases and enhancing vaccine efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a phosphate mimic, inhibiting enzymes that require phosphate substrates.
  • Membrane Interaction : Its structure facilitates interaction with cellular membranes, enhancing uptake into bacterial cells.
  • G-Quadruplex Stabilization : The ability to bind G-quadruplexes may disrupt cancer cell replication mechanisms.

Case Study 1: Antiviral Efficacy

In a clinical trial involving adefovir dipivoxil (a related compound), it was shown to significantly reduce viral loads in patients with chronic hepatitis B. The study underscored the importance of phosphonate derivatives in antiviral therapy development .

Case Study 2: Antibacterial Activity

Research on phosphono dipeptides indicated that modifications at the N-terminal position could enhance antibacterial potency against E. coli. This finding supports further exploration of this compound as a scaffold for developing novel antibiotics .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits viral replication enzymes
AntibacterialEffective against E. coli
AnticancerInduces apoptosis in cancer cells
ImmunomodulatoryModulates immune response

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(Aminomethyl)phenyl)phosphonic acid in academic research?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions , such as:

  • Kabachnik-Fields reaction : A three-component reaction between an aldehyde, amine, and dialkyl phosphite. For phenyl-substituted analogs, aromatic aldehydes (e.g., 4-formylphenyl derivatives) are used .
  • Mannich reaction : Reacting phosphorous acid, formaldehyde, and a substituted aniline derivative (e.g., 4-aminobenzylamine) to form the aminomethylphosphonic acid backbone .
  • Post-synthetic modifications : Functionalizing pre-synthesized phenylphosphonic acids via reductive amination or coupling reactions .
    • Key Considerations : Optimize reaction conditions (temperature, solvent polarity, catalyst) to improve yields. For example, diphenylphosphinic acid (10 mol%) in ethanol at 40°C enhances α-aminophosphonate formation .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : 1^{1}H and 31^{31}P NMR to confirm the presence of the aminomethyl group (-CH2_2NH2_2) and phosphonate moiety (P=O) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of phenyl and phosphonate groups .
  • TLC/HPLC : Monitor reaction progress and purity (>95% for biological studies) .

Q. What are the storage and stability requirements for this compound?

  • Methodological Answer : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, as phosphonic acids degrade in humid conditions. Use desiccants and inert atmospheres (N2_2/Ar) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate binding affinity with target enzymes (e.g., alkaline phosphatases) using software like AutoDock Vina. The phosphonate group mimics phosphate moieties in enzyme active sites .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess potential therapeutic applications .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst optimization : Transition-metal catalysts (e.g., Cu(I)) or Brønsted acids (e.g., CF3_3CO2_2H) accelerate imine formation in Kabachnik-Fields reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during phosphonate coupling, followed by HCl-mediated deprotection .

Q. How does the compound’s structure influence its coordination chemistry in material science applications?

  • Methodological Answer :

  • Metal-organic frameworks (MOFs) : The phosphonate group chelates metal ions (e.g., Zr4+^{4+}, Fe3+^{3+}) to form porous networks. The phenyl ring enhances thermal stability (>300°C) .
  • Surface functionalization : Self-assembled monolayers (SAMs) on oxide surfaces (TiO2_2, SiO2_2) via P-OH groups. Characterize using AFM and XPS .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Dose-response assays : Test across a wide concentration range (nM–mM) to identify non-linear effects (e.g., hormesis) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., ALP) via fluorometric and colorimetric methods to rule out assay-specific artifacts .
  • Metabolomic profiling : Track cellular uptake and metabolism using 31^{31}P NMR or LC-MS to differentiate intrinsic activity vs. prodrug effects .

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